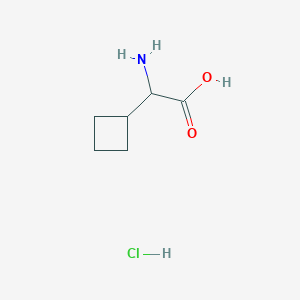
2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride
Descripción general
Descripción
Synthesis Analysis
Piperidine derivatives, such as 2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride, play a significant role in the pharmaceutical industry . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride is C9H17Cl2NO2 . Its average mass is 242.143 Da, and its monoisotopic mass is 241.063629 Da .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Synthesis
2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride: is a valuable intermediate in the synthesis of pharmaceutical drugs. The piperidine moiety is a common structural component in many therapeutic agents due to its ability to interact with biological targets. This compound can be used to synthesize a variety of piperidine derivatives that serve as active pharmaceutical ingredients (APIs) in drugs targeting central nervous system disorders, cardiovascular diseases, and pain management .
Development of Antimicrobial Agents
Research has shown that piperidine derivatives exhibit antimicrobial properties. As such, 2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride can be utilized in the development of new antimicrobial agents. Its structural flexibility allows for the creation of novel compounds with potential activity against resistant bacterial strains .
Chemical Biology Probes
In chemical biology, this compound can be used to design and synthesize probes that help in understanding biological processes at the molecular level. These probes can be tailored to bind specific enzymes or receptors, providing insights into their function and aiding in the discovery of new therapeutic targets .
Agrochemical Research
The piperidine ring is also found in various agrochemicals. 2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride can serve as a starting point for the synthesis of compounds with herbicidal, insecticidal, or fungicidal properties. This is particularly important for developing new solutions to combat crop diseases and pests .
Material Science Applications
In material science, this compound’s derivatives can be used to modify the properties of polymers, creating materials with specific characteristics such as increased durability or enhanced flexibility. This has implications for the production of specialized plastics and coatings .
Analytical Chemistry
2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride: can be employed in analytical chemistry as a reagent for the synthesis of markers and standards. These are essential for the accurate quantification and identification of substances in complex mixtures .
Neuroscience Research
Given its structural relevance to neurotransmitters, this compound can be used in neuroscience research to develop analogs that mimic or inhibit the action of natural neurotransmitters. This can lead to a better understanding of neurological pathways and the development of drugs to treat neurodegenerative diseases .
Advanced Battery Science
The electrochemical properties of piperidine derivatives make them candidates for use in advanced battery technologies2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride could be used to synthesize electrolyte components or additives that improve battery performance and longevity .
Safety and Hazards
Propiedades
IUPAC Name |
2-piperidin-3-ylethyl 2-chloroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2.ClH/c10-6-9(12)13-5-3-8-2-1-4-11-7-8;/h8,11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWIOHGBSJTOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441685.png)



![3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441696.png)


![[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride](/img/structure/B1441700.png)

![4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441702.png)
![4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441703.png)
![1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441704.png)

![2-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441707.png)